1-tert-Butyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
CAS No.: 1203499-66-4
Cat. No.: VC3372147
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1203499-66-4 |
---|---|
Molecular Formula | C11H14N2O2 |
Molecular Weight | 206.24 g/mol |
IUPAC Name | 1-tert-butylpyrido[2,3-b][1,4]oxazin-2-one |
Standard InChI | InChI=1S/C11H14N2O2/c1-11(2,3)13-8-5-4-6-12-10(8)15-7-9(13)14/h4-6H,7H2,1-3H3 |
Standard InChI Key | NXHJESYEVATZBG-UHFFFAOYSA-N |
SMILES | CC(C)(C)N1C(=O)COC2=C1C=CC=N2 |
Canonical SMILES | CC(C)(C)N1C(=O)COC2=C1C=CC=N2 |
Introduction
Chemical Identity and Structural Characteristics
1-tert-Butyl-1H-pyrido[2,3-b] oxazin-2(3H)-one is a nitrogen-containing heterocyclic compound with a pyrido-oxazinone core structure that has been substituted with a tert-butyl group at the N-1 position. This compound features multiple ring systems, including a pyridine ring fused with an oxazinone ring, creating a bicyclic structure that serves as an important scaffold in medicinal chemistry and organic synthesis applications.
The compound is known by several alternative names in chemical databases and literature, including:
Parameter | Value |
---|---|
Molecular Formula | C₁₁H₁₄N₂O₂ |
Average Molecular Weight | 206.245 g/mol |
Monoisotopic Mass | 206.105528 Da |
ChemSpider ID | 25076822 |
MDL Number | MFCD13176676 |
CAS Number | 1203499-66-4 |
Table 1: Key structural parameters of 1-tert-Butyl-1H-pyrido[2,3-b] oxazin-2(3H)-one
Physicochemical Properties
The physicochemical properties of 1-tert-Butyl-1H-pyrido[2,3-b] oxazin-2(3H)-one are critical for understanding its behavior in various chemical and biological systems. While specific experimental data for this compound is limited in the available literature, some properties can be inferred from structurally related compounds and predictive models.
Predicted Properties
Based on data from related compounds such as the parent structure 1H-Pyrido[2,3-b] oxazin-2(3H)-one, we can infer some probable properties of the tert-butyl derivative. The parent compound has a predicted boiling point of 384.2±37.0 °C and a predicted density of 1.327±0.06 g/cm³. The addition of the tert-butyl group would likely increase the boiling point and decrease the density slightly, though specific experimental values would need to be determined.
Synthesis Methods and Reactions
The synthesis of 1-tert-Butyl-1H-pyrido[2,3-b] oxazin-2(3H)-one typically follows procedures similar to those used for related N-substituted pyrido-oxazinones. Based on the available literature on similar compounds, a general synthetic approach can be outlined.
General Synthetic Route
The synthesis of 1-tert-Butyl-1H-pyrido[2,3-b] oxazin-2(3H)-one typically involves a two-step process:
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First, the parent compound 2H-pyrido[2,3-b] oxazin-3(4H)-one is synthesized by reacting 2-aminopyridine-3-ol with chloroacetylchloride in a basic medium at low temperature (approximately 5°C).
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Subsequently, the N-substitution with the tert-butyl group is achieved through an alkylation reaction, likely using a suitable tert-butyl halide or other tert-butylating agent, in the presence of an appropriate base and catalyst.
This synthetic methodology is consistent with procedures reported for similar compounds in the pyrido-oxazinone family. For instance, the synthesis of related compounds like 1-(1-Phenylethyl)-1H-pyrido[2,3-b] oxazine follows a comparable route, as described in the literature.
Applications in Chemical Research
1-tert-Butyl-1H-pyrido[2,3-b] oxazin-2(3H)-one has several potential applications in various fields of chemical research, primarily owing to its heterocyclic structure.
As a Building Block in Synthesis
This compound is categorized as a heterocyclic building block, suggesting its utility in the synthesis of more complex molecular structures. Heterocyclic building blocks play crucial roles in medicinal chemistry and materials science, serving as versatile intermediates for the construction of pharmaceutically relevant compounds and functional materials.
Medicinal Chemistry Applications
Given the potential biological activities of pyrido-oxazinone derivatives against cancer cells, 1-tert-Butyl-1H-pyrido[2,3-b] oxazin-2(3H)-one could serve as a lead compound for the development of novel anticancer agents. The pyrido-oxazinone scaffold has been associated with various biological activities, including potential effects on the NF-κB signaling cascade, which is implicated in oncogenesis, metastasis, and anti-apoptotic mechanisms in hepatocellular carcinoma.
Analytical Characterization
The analytical characterization of 1-tert-Butyl-1H-pyrido[2,3-b] oxazin-2(3H)-one is essential for confirming its identity, assessing its purity, and understanding its physical and chemical properties in depth.
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